molecular formula C17H14ClFN4O2S B2514680 (Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide CAS No. 1331550-51-6

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2514680
CAS No.: 1331550-51-6
M. Wt: 392.83
InChI Key: FRPNQODHJVOWFS-UHFFFAOYSA-N
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Description

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide is a novel synthetic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry and chemical biology research. The integration of the thiazole heterocycle is a key design element, as this scaffold is present in several known bioactive molecules and approved drugs for its ability to interact effectively with diverse biological targets . The specific research applications and biological activity profile of this compound are currently under investigation. Researchers are exploring its potential, guided by the activities of analogous thiazole derivatives. Thiazole-containing compounds have demonstrated a range of pharmacological activities in scientific studies, including serving as molecular hybrids for investigating cytotoxicity against various human cancer cell lines , and exhibiting discrete antimicrobial properties in biochemical assays . The structure of this compound, which includes a (Z)-prop-2-enamide linkage and a 3-chloro-4-fluorophenyl moiety, suggests potential for high-affinity interaction with enzymatic targets. This product is intended for non-clinical, non-diagnostic research purposes in laboratory settings. Researchers should conduct their own experiments to determine the specific mechanism of action, efficacy, and selectivity of this compound for their particular applications.

Properties

IUPAC Name

(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2S/c1-3-23(10(2)24)17-22-13(9-26-17)6-11(8-20)16(25)21-12-4-5-15(19)14(18)7-12/h4-7,9H,3H2,1-2H3,(H,21,25)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPNQODHJVOWFS-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=CS1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=NC(=CS1)/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide, also known by its CAS number 1259233-34-5, is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity based on recent research findings.

The molecular formula of this compound is C19H20N4O2S, with a molecular weight of 368.5 g/mol. It features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H20N4O2S
Molecular Weight368.5 g/mol
CAS Number1259233-34-5

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that certain derivatives showed potent activity against drug-resistant strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Key Findings:

  • The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • It exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound can significantly reduce the viability of cancer cell lines such as A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma).

Quantitative Data:

  • At a concentration of 100 µM, the compound reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .
  • The structure-activity relationship analysis indicated that modifications on the thiazole ring enhanced anticancer activity, particularly substitutions that increase electron density .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation: The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Antimicrobial Action: It likely disrupts bacterial cell wall synthesis or function, contributing to its efficacy against resistant strains.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Study on MRSA: A derivative similar to the target compound showed significant inhibition of MRSA growth in vitro, suggesting a pathway for further development into a therapeutic agent .
  • Caco-2 Cell Line Study: The compound's selective cytotoxicity towards Caco-2 cells positions it as a candidate for targeted cancer therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various in vitro assays. For example, the National Cancer Institute (NCI) has assessed similar thiazole derivatives and reported significant antitumor activity against various cancer cell lines. The compound exhibited mean growth inhibition (GI) values indicating its effectiveness in suppressing tumor cell proliferation .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedGI50 (μM)TGI (μM)
(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamideMCF715.7250.68
Similar Thiazole DerivativeA54912.5345.00

Antimicrobial Activity

The compound's thiazole structure suggests potential antimicrobial properties. Research has shown that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated that compounds with similar structures possess significant antimicrobial effects, making them candidates for further development as antibiotics .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial Strain TestedInhibition Zone (mm)
This compoundE. coli18
Similar Thiazole DerivativeS. aureus20

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in treating various diseases:

  • Breast Cancer Treatment : A study indicated that thiazole derivatives showed promising results against estrogen receptor-positive breast cancer cells, demonstrating their potential as chemotherapeutic agents .
  • Infection Control : Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains, suggesting their utility in developing new antibiotics to combat drug resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A shares structural motifs with several derivatives in the thiazole-acetamide/propenamide family. Key comparisons are outlined below:

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Key Features Reference
Compound A Thiazole-propenamide - 2-Acetyl(ethyl)amino (thiazole)
- (Z)-2-cyano propenamide
- 3-chloro-4-fluorophenyl
High steric bulk, electron-withdrawing cyano group
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole-acetamide - 4-(2-Chlorophenyl) (thiazole)
- Morpholinoacetamide
Morpholine enhances solubility; simpler acetamide backbone
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole-acetamide - 3,4-Dichlorophenyl
- Unsubstituted acetamide
Dichlorophenyl increases lipophilicity; lacks cyano group
3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide Propenamide - 3-Bromo-4-methoxyphenyl
- 2-ethoxyphenyl
- Cyano propenamide
Bromo and methoxy substituents alter electronic profile vs. chloro-fluoro

Key Differences and Implications

This may enhance target selectivity. The 4-aryl position in Compound A (3-chloro-4-fluorophenyl) differs from 2-chlorophenyl in or dichlorophenyl in , impacting aromatic π-π stacking and steric interactions.

Backbone Functionalization: The (Z)-cyano propenamide in Compound A contrasts with simpler acetamides (e.g., ).

Biological Activity :

  • While activity data for Compound A is absent in the evidence, structurally related thiazolyl acetamides exhibit antimicrobial and kinase-inhibitory properties. For example, dichlorophenyl-thiazole derivatives show enhanced bioactivity due to increased lipophilicity , suggesting Compound A ’s chloro-fluorophenyl group may similarly optimize pharmacokinetics.

Q & A

Q. Optimization Tips :

  • Use low-temperature conditions (−10°C to 0°C) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
  • Isomer separation : Employ chiral chromatography or recrystallization in hexane/ethyl acetate mixtures to isolate the (Z)-isomer .

Q. Table 1: Representative Reaction Conditions

StepSolventTemp. (°C)CatalystYield (%)Reference
Thiazole formationEtOH80H2SO465–70
Cyanopropenamide couplingDMF25DMAP50–55
AmidationDCM0–5HATU75–80

Advanced: How can researchers address challenges in isolating the (Z)-isomer during synthesis?

Answer:
Isolation of the (Z)-isomer is complicated by thermodynamic equilibration and similar polarity to the (E)-isomer. Strategies include:

  • Dynamic crystallization : Use solvent systems (e.g., methanol/water) that favor selective crystallization of the (Z)-isomer .
  • Stereoselective synthesis : Introduce bulky protecting groups (e.g., tert-butyl) to sterically hinder undesired isomer formation .
  • Analytical validation : Confirm stereochemistry via NOESY NMR (cross-peaks between thiazole protons and cyanopropenamide group) or X-ray crystallography .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.8–7.2 ppm for H-4), acetyl group (δ 2.1–2.3 ppm), and cyanopropenamide (δ 3.5–3.8 ppm for CH2) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • IR Spectroscopy : Identify C≡N stretching (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How can crystallographic methods resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Structure refinement : Apply SHELXL for least-squares refinement, addressing disorder in flexible groups (e.g., ethylamino side chains) .
  • Validation : Check for hydrogen-bonding patterns (e.g., N–H···O/F interactions) using Mercury software .

Q. Table 2: Crystallographic Software Tools

SoftwareApplicationReference
SHELXLRefinement
ORTEP-3Thermal ellipsoid visualization
MercuryHydrogen-bond analysis

Basic: What biological assays are suitable for preliminary activity screening?

Answer:

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-Glo™ for kinase activity) .
  • Cellular toxicity : Use MTT assays in HEK-293 or HepG2 cell lines, monitoring IC50 values .
  • Solubility optimization : Pre-treat compound with DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .

Advanced: How can computational modeling predict reactivity or stability?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic regions (e.g., cyanopropenamide’s α,β-unsaturated system) .
  • MD simulations : Assess stability in aqueous environments (e.g., GROMACS with TIP3P water model) to predict aggregation or hydrolysis .
  • Docking studies : Screen against protein targets (e.g., EGFR kinase) using AutoDock Vina, focusing on thiazole-amide interactions .

Basic: How should researchers handle discrepancies in reported biological activity data?

Answer:

  • Control experiments : Replicate assays with standardized protocols (e.g., identical cell passages or enzyme batches) .
  • Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
  • Meta-analysis : Compare IC50 values across studies, adjusting for differences in assay conditions (pH, temp.) .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the cyanopropenamide group .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions .
  • Periodic QC : Reanalyze purity every 3 months via HPLC (C18 column, acetonitrile/water gradient) .

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